2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
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Overview
Description
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a heterocyclic compound that features a thienoazepine core structure
Preparation Methods
The synthesis of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one typically involves the formation of the thienoazepine ring system followed by chlorination. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thienylamine with a suitable carbonyl compound can lead to the formation of the azepine ring, which is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or hydrogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one can be compared with other thienoazepine derivatives and related heterocyclic compounds:
Thieno[3,2-c]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and other substituents.
Thieno[2,3-d]azepine Derivatives: These compounds have a different arrangement of the thieno and azepine rings, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C8H8ClNOS |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-chloro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one |
InChI |
InChI=1S/C8H8ClNOS/c9-7-4-5-6(12-7)2-1-3-8(11)10-5/h4H,1-3H2,(H,10,11) |
InChI Key |
GBIXISPDGBYLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(S2)Cl)NC(=O)C1 |
Origin of Product |
United States |
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